molecular formula C9H10N2O B157139 4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE CAS No. 1824-72-2

4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE

Cat. No.: B157139
CAS No.: 1824-72-2
M. Wt: 162.19 g/mol
InChI Key: ROXAFEIDZVHGFX-UHFFFAOYSA-N
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Description

4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE: is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anticonvulsant, anxiolytic, sedative, and muscle relaxant properties

Mechanism of Action

Target of Action

It has been shown to possess significant anti-hiv-1 activity , suggesting that it may interact with proteins involved in the HIV-1 replication process.

Mode of Action

It is known to inhibit HIV-1 replication

Biochemical Pathways

The biochemical pathways affected by 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one are likely related to the HIV-1 replication process, given its demonstrated anti-HIV-1 activity . .

Pharmacokinetics

Its physical and chemical properties such as melting point (143-144 °c), boiling point (3390±210 °C), and solubility in DMSO and methanol can influence its bioavailability.

Result of Action

The result of the action of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one is the inhibition of HIV-1 replication . This suggests that it may have potential therapeutic applications in the treatment of HIV-1 infections.

Action Environment

The action, efficacy, and stability of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE can be synthesized through various methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the condensation of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of catalysts such as palladium on carbon (Pd/C) and specific reaction temperatures and pressures ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepinones, oximes, and hydrogenated derivatives, each with distinct pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE can be compared with other benzodiazepine derivatives such as:

    Diazepam: Known for its strong anxiolytic and muscle relaxant effects.

    Lorazepam: Widely used for its sedative and anxiolytic properties.

    Clonazepam: Primarily used as an anticonvulsant.

The uniqueness of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one lies in its structural simplicity and its potential for modification to produce a wide range of biologically active derivatives .

Properties

IUPAC Name

1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAFEIDZVHGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171291
Record name Tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824-72-2
Record name Tetrahydro-1,4-benzodiazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-oxo-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester (300 mg, 1.14 mmol) in dry DCM (10 mL) was added trifluoroacetic acid (3.42 mL, 3 mL/mmol. The reaction mixture was stirred at r.t. for 2 h. After completion of the reaction as confirmed by TLC, excess of trifluoroacetic acid and DCM were removed under vacuo to afford trifluoroacetic acid salt of 1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one (295 mg, 93%) as a gummy solid. The crude compound was used as such without further purification for the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of TBO derivatives in the context of HIV research?

A: TBO derivatives are structurally similar to 4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO) compounds, which have demonstrated significant anti-HIV-1 activity [, ]. Researchers investigated TBOs, which are essentially truncated TIBO analogues, to understand the impact of removing the 5-membered imidazole ring on anti-HIV activity.

Q2: What were the key findings regarding the anti-HIV activity of TBO derivatives?

A: While TBO derivatives exhibited lower potency compared to their parent TIBO compounds, they still displayed significant anti-HIV-1 activity [, ]. This finding suggests that the core structure of 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one holds potential for further development as a scaffold for anti-HIV drug discovery.

Q3: How does the structure of TBO derivatives relate to their activity?

A: The research primarily focuses on the removal of the 5-membered imidazole ring present in TIBO compounds [, ]. Further studies exploring modifications to the substituents on the 1,3,4,5-Tetrahydro-2H-1,4-benzodiazepin-2-one core could provide valuable insights into structure-activity relationships and guide the development of more potent and selective anti-HIV agents.

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